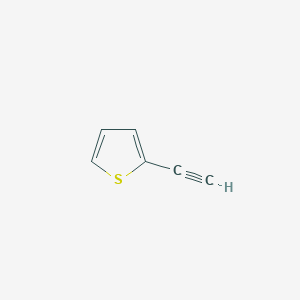

2-Ethynylthiophene

説明

Significance of Ethynylthiophenes in Conjugated Systems Research

Ethynylthiophenes, and 2-ethynylthiophene in particular, are of paramount significance in the field of conjugated systems research. The incorporation of the thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, into a conjugated backbone introduces unique electronic characteristics. chemimpex.comsmolecule.com The sulfur atom's lone pairs of electrons can participate in π-conjugation, influencing the electronic and photophysical properties of the resulting materials.

The ethynyl (B1212043) linkage (carbon-carbon triple bond) provides a rigid and linear structural element that extends the π-conjugation, leading to materials with tailored electronic and optical properties. This combination makes ethynylthiophenes excellent candidates for the construction of organic semiconductors, conducting polymers, and other functional materials where charge transport and light-matter interactions are critical. chemimpex.comacs.org The ability to functionalize both the thiophene ring and the terminal alkyne further enhances their versatility, allowing for fine-tuning of properties for specific applications. chemimpex.com

Historical Context of this compound in Synthetic Organic Chemistry

The synthesis of this compound has been a subject of interest in synthetic organic chemistry for several decades, with various methods developed for its preparation. Early methods often involved the dehydrohalogenation of suitable precursors. A notable synthesis involves the coupling reaction of trimethylsilylacetylene (B32187) with 2-iodothiophene (B115884), catalyzed by a palladium complex, followed by the deprotection of the trimethylsilyl (B98337) group. acs.org Another established route starts from 2-thiophenecarboxaldehyde, proceeding through a Corey-Fuchs reaction. researchgate.net The development of efficient synthetic routes, such as those employing Sonogashira coupling, has made this compound more accessible for broader research applications. nih.gov These synthetic advancements have been pivotal in unlocking the potential of this versatile building block.

Overview of Key Research Domains Involving this compound

The unique properties of this compound have led to its application in a variety of cutting-edge research domains:

Organic Electronics: It serves as a fundamental building block for the synthesis of organic semiconductors, which are essential components of flexible and lightweight electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comchemimpex.com

Materials Science: this compound is utilized in the creation of advanced materials with tailored properties, including conducting polymers and materials with enhanced thermal stability. chemimpex.comacs.org These materials find applications in fields ranging from sensors to aerospace components.

Polymer Chemistry: The compound is a key monomer in the synthesis of poly(this compound) and other conjugated polymers. acs.orgresearchgate.net These polymers exhibit interesting electronic and optical properties, making them suitable for applications in sensors and batteries. chemimpex.com

Medicinal Chemistry: The this compound scaffold is explored as a precursor in the synthesis of novel therapeutic agents. chemimpex.com Its derivatives have been investigated for their potential in targeting specific diseases. chemimpex.com

Synthetic Organic Chemistry: It is a valuable reagent for studying reaction mechanisms and developing new synthetic methodologies, such as cycloaddition and coupling reactions. sioc-journal.cnrsc.orgbeilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonyms | (2-Thienyl)acetylene |

| CAS Number | 4298-52-6 |

| Molecular Formula | C6H4S |

| Molecular Weight | 108.16 g/mol |

| Appearance | Yellow to amber to dark purple clear liquid |

| Boiling Point | 46 °C/15 mmHg |

| Density | 1.08 g/mL |

| Refractive Index | n20/D 1.58 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S/c1-2-6-4-3-5-7-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISLHRIEATKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412961 | |

| Record name | 2-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-52-6 | |

| Record name | 2-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynylthiophene and Its Derivatives

Established Synthetic Routes to 2-Ethynylthiophene

The preparation of this compound is primarily achieved through a two-step process involving the coupling of a thiophene (B33073) precursor with a protected acetylene (B1199291) source, followed by a deprotection step. This approach allows for the reliable and high-yield synthesis of the target compound.

The most common method for introducing the ethynyl (B1212043) group onto the thiophene ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiophene, such as 2-iodothiophene (B115884) or 2-bromothiophene (B119243), with a silyl-protected acetylene, most commonly trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. For instance, 2,5-diiodothiophene (B186504) can be coupled with TMSA using a Pd(PPh₃)₂Cl₂/CuI catalyst system in a mixture of tetrahydrofuran (B95107) (THF) and diisopropylamine (B44863) to produce the silyl-protected precursor, 2,5-bis((trimethylsilyl)ethynyl)thiophene. beilstein-journals.org A similar mono-alkynylation strategy starting from 2-iodothiophene or 2-bromothiophene yields the direct precursor to this compound.

A Stille coupling approach has also been described, where 2,5-diiodothiophene is reacted with tributyl(ethynyl)tin in a palladium-catalyzed process to form ethynylated thiophene derivatives.

Table 1: Palladium-Catalyzed Synthesis of Ethynylated Thiophene Precursors

| Thiophene Substrate | Alkyne Source | Catalyst System | Solvent/Base | Product | Yield |

|---|---|---|---|---|---|

| 2,5-Diiodothiophene | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂ / CuI | THF / i-Pr₂NH | 2,5-Bis((trimethylsilyl)ethynyl)thiophene | 63% beilstein-journals.org |

| 2,5-Diiodothiophene | Tributyl(ethynyl)tin | Pd Catalyst | Not specified | 2,5-Bis(ethynyl)thiophene | Not specified |

Common deprotection methods include:

Base-Catalyzed Deprotection: Treating the silyl-protected precursor with a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a protic solvent like methanol (B129727) is highly effective. This method was used to convert 2,5-bis((trimethylsilyl)ethynyl)thiophene to 2,5-diethynylthiophene (B3057309) in nearly quantitative yield (99%). beilstein-journals.org

Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-carbon bonds. rsc.org It offers a mild alternative to strong bases, which is beneficial for substrates with base-sensitive functional groups. Other fluoride sources like potassium fluoride (KF) can also be employed.

The relative stability of different silyl (B83357) ethers to hydrolysis allows for selective deprotection strategies in more complex molecules. wikipedia.orgbeilstein-journals.org

Palladium-Catalyzed Coupling Reactions for this compound Synthesis

Advanced Derivatization Strategies Utilizing this compound

With its reactive terminal alkyne, this compound serves as a valuable building block for the synthesis of more complex, functional molecules and polymers.

The terminal alkyne of this compound can readily participate in further Sonogashira cross-coupling reactions with various aryl or vinyl halides. This strategy is extensively used to construct conjugated systems, molecular wires, and functional dyes. For example, this compound has been coupled with iodinated BODIPY (boron-dipyrromethene) dyes, demonstrating its utility in creating photosensitizers with red-shifted absorption spectra. acs.org Similarly, it has been used to create complex ligands by coupling with halogenated bipyridine units, forming structures where a chelating subunit is bridged by an ethynylthiophene spacer. core.ac.uk In one instance, 2-iodothiophene was successfully coupled with an alkyne-functionalized peptide in an aqueous medium using a copper-free Sonogashira reaction, highlighting the reaction's applicability under biological conditions. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for derivatizing this compound. nih.govrsc.org This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring.

This methodology has been employed to synthesize novel thiophene-1,2,3-triazole co-oligomers. researchgate.netresearchgate.netbeilstein-journals.org In a one-pot, three-component reaction, a halogenated thiophene is first converted in situ to an azidothiophene using sodium azide, which then reacts with this compound in the presence of a copper(I) catalyst. researchgate.netbeilstein-journals.org These reactions produce donor-acceptor-donor type structures where the thiophene units act as electron donors and the newly formed triazole ring acts as an electron acceptor. researchgate.netacgpubs.org

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

| Alkyne | Azide Precursor (Halide) | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | 2-Iodothiophene | CuI, Sodium Ascorbate, DMEDA | Ethanol (B145695)/Water, 50°C, 15h | 1,4-Di(thien-2-yl)-1H-1,2,3-triazole | 17% researchgate.netbeilstein-journals.org |

| This compound | 3-Bromothiophene | CuI, Sodium Ascorbate, DMEDA | Ethanol/Water, 50°C, 15h | 1-(Thien-3-yl)-4-(thien-2-yl)-1H-1,2,3-triazole | 62% researchgate.net |

A more advanced functionalization is the bisthiolation of the alkyne, which involves the addition of two thiol groups across the triple bond. A palladium-catalyzed, three-component cascade reaction has been developed for the synthesis of (Z)-1,2-bis(arylthio)alkene derivatives from terminal alkynes. rsc.org This protocol successfully utilizes this compound as a substrate. The reaction proceeds with high regioselectivity, reacting this compound with an arylhydrazine and sodium thiosulfate (B1220275) (as a sulfur source) to furnish the desired bisthiolated product in good yield. This method provides a direct route to functionalized vinyl dithioethers, which are valuable motifs in materials science. rsc.org

Table 3: Palladium-Catalyzed Bisthiolation of this compound

| Alkyne Substrate | Reagents | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | Arylhydrazine, Sodium Thiosulfate (Na₂S₂O₃), H₂O₂, Cs₂CO₃ | IPr-Pd-Im-Cl₂ (0.5 mol%) | [Bmim]PF₆, 120°C, 12h | (Z)-1,2-Bis(arylthio)-1-(thien-2-yl)ethene derivative | 73% rsc.org |

Radical Functionalization Approaches with this compound

The direct functionalization of the this compound moiety through radical-based methodologies represents an atom-economical and powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds. These approaches leverage the unique reactivity of the alkyne group under radical conditions to forge complex molecular structures.

Recent research has demonstrated the viability of this compound as a coupling partner in various radical reactions. One notable example is the multimetallic-catalyzed radical oxidative cross-coupling between unactivated C(sp³)–H bonds in alkanes and the C(sp)–H bond of terminal alkynes. scispace.com In a system utilizing a combination of copper, nickel, and silver catalysts, this compound was successfully coupled with alkanes, furnishing the desired alkynylated products in good yields. scispace.com This method provides a direct pathway to link alkyl chains to the thiophene core via the ethynyl bridge, showcasing the robustness of the thiophene ring under these oxidative radical conditions. scispace.com

Another innovative approach involves a metal-free radical functionalization of quinoxalin-2(1H)-ones. acs.org This strategy employs a radical donor-acceptor inversion, where the in situ formation of a salt from the quinoxalinone generates a potent oxidizing species. acs.org When reacted with this compound, a radical cyclization cascade is initiated, leading to the formation of 2-(thiophen-2-yl)furo[2,3-b]quinoxaline. This transformation proceeds efficiently, affording the product in a 71% yield, highlighting a modular and versatile metal-free method for creating complex heterocyclic systems. acs.org

Furthermore, this compound has been shown to participate in bromide-mediated intermolecular annulation reactions with phenylethanone derivatives. acs.org This process, which is proposed to proceed through a vinyl radical intermediate, allows for the synthesis of highly substituted 1-naphthol (B170400) derivatives. Ethynylthiophene proved to be a compatible substrate under these metal-free oxidative conditions, providing the corresponding polycyclic aromatic product in a 61% yield. acs.org

| Radical Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Yield | Reference |

| Oxidative C-H/C-H Coupling | This compound, Alkane | Cu/Ni/Ag Catalysis | 2-(Alkylethynyl)thiophene | Good | scispace.com |

| Radical Cyclization | This compound, Quinoxalin-2(1H)-one | BF₃·OEt₂, HFIP | Furo[2,3-b]quinoxaline Derivative | 71% | acs.org |

| Intermolecular Annulation | This compound, Phenylethanone derivative | N-Bromosuccinimide (from intermediate) | 1-Naphthol Derivative | 61% | acs.org |

Extended One-Pot Procedures in this compound Derivative Synthesis

Extended one-pot synthesis, characterized by the sequential execution of multiple reaction steps in a single vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several sophisticated one-pot procedures have been developed to produce complex derivatives from this compound and its precursors.

A notable example is the base-promoted one-pot synthesis of 3,5-di(thiophen-2-yl)pyridine. mdpi.com This transition-metal-free procedure involves the reaction of this compound with a benzamide (B126) in the presence of cesium carbonate. The transformation proceeds via a formal [2+2+1+1] cyclocondensation, where three molecules of this compound and one molecule of benzamide assemble to form the pyridine (B92270) ring, with the benzamide acting solely as the nitrogen source. This method furnished the desired 3,5-di(thiophen-2-yl)pyridine in a high yield of 79%. mdpi.com

In the realm of multicomponent reactions, a copper-catalyzed three-component cascade provides access to complex polycyclic structures. The reaction between an aldehyde, an amine, and this compound in toluene (B28343) at 110 °C triggers a cascade that includes a 12π electrocyclization. chinesechemsoc.org This process efficiently constructs a tetracyclic product incorporating the thiophene moiety in an 81% yield. chinesechemsoc.org

Another powerful one-pot strategy involves a sequence of a substitution reaction, a copper-catalyzed [3+2] cycloaddition, and a palladium-catalyzed Sonogashira coupling. researchgate.net This method, starting from 2-(chloromethyl)-3-iodo imidazo[1,2-a]pyridines, utilizes an azide, a terminal alkyne, and this compound in a single pot. The reaction sequence proceeds smoothly to afford complex 2-(1,2,3-triazolyl)methyl-3-(thiophen-2-ylethynyl)imidazo[1,2-a]pyridines in good yields. researchgate.net

The concept of the Extended One-Pot (EOP) procedure has also been applied to the synthesis of organometallic polymers. acs.org A three-step sequence starting from 2,5-diiodothiophene illustrates this process. A palladium-catalyzed Stille coupling with tributyl(ethynyl)tin first forms 2,5-bis(ethynyl)thiophene in situ. Subsequent deprotonation and reaction with a tin halide byproduct generates a bis-stannylated intermediate. Finally, the addition of a palladium precursor leads to the formation of a trans-bis(tri-n-butylphosphine)-μ-[2,5-bis(ethynyl)thiophene]palladium oligomer, all within a single reaction vessel. acs.org

| One-Pot Strategy | Starting Materials | Key Reagents/Catalysts | Product Type | Yield | Reference |

| [2+2+1+1] Cyclocondensation | This compound, Benzamide | Cs₂CO₃ | 3,5-Di(thiophen-2-yl)pyridine | 79% | mdpi.com |

| Three-Component Cascade | Aldehyde, Amine, this compound | CuCl₂ | Polycyclic Heterocycle | 81% | chinesechemsoc.org |

| Sequential SN/[3+2]/Sonogashira | 2-(Chloromethyl)-3-iodo imidazo[1,2-a]pyridine, NaN₃, this compound | CuI, Pd-catalyst | Imidazo[1,2-a]pyridine Derivative | Good | researchgate.net |

| EOP for Organometallics | 2,5-Diiodothiophene, Tributyl(ethynyl)tin | Pd-catalyst, LDA | Palladium-ethynylthiophene Oligomer | Not specified | acs.org |

Reactivity and Transformation Pathways of 2 Ethynylthiophene

Cycloaddition Chemistry of the Ethynyl (B1212043) Group in 2-Ethynylthiophene

The carbon-carbon triple bond of the ethynyl group in this compound readily participates in various cycloaddition reactions, providing a powerful tool for the synthesis of diverse heterocyclic compounds.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions involving this compound provide access to five-membered heterocyclic systems. A notable example is the dirhodium(II)-catalyzed reaction between N-arylaminocyclopropanes and alkynes. However, when this compound is used as the alkyne component in these reactions, no cycloaddition product is observed. nih.govd-nb.infobeilstein-journals.org This is attributed to the strong coordination of the sulfur atom in the thiophene (B33073) ring to the dirhodium(II) catalyst, which inhibits the necessary coordination of the cyclopropylamine (B47189) for the reaction to proceed. nih.govd-nb.infobeilstein-journals.org

Another instance of a [3+2] cycloaddition is the reaction of 1-sulfonyl-1,2,3-triazoles with various partners. In the presence of a rhodium(II) catalyst, these triazoles can form rhodium azavinyl carbenes, which are highly electrophilic intermediates. acs.org These carbenes can then react with a variety of two-carbon components to form five-membered nitrogen heterocycles. acs.org The synthesis of the necessary 1-sulfonyl-1,2,3-triazole precursors can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and a sulfonyl azide (B81097). acs.org For example, the reaction of this compound with 4-toluenesulfonyl azide using a copper(I) catalyst affords 4-(thiophen-2-yl)-1-tosyl-1,2,3-triazole in high yield. acs.org

A formal [3+1] cycloaddition has also been reported where a metalla-azirine reacts with terminal alkynes, including this compound, to produce tetracyclic complexes in high yields. chinesechemsoc.org

Huisgen Cycloaddition Variants

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.goveijppr.com this compound is a competent substrate in these reactions, leading to the formation of thiophene-substituted triazoles.

The copper(I)-catalyzed version of the Huisgen cycloaddition (CuAAC) is widely used due to its high regioselectivity, typically affording the 1,4-disubstituted triazole isomer. eijppr.comresearchgate.net This reaction has been employed to modify the surface of cellulose (B213188) by reacting azide-functionalized cellulose with this compound in the presence of a copper(II) salt and a reducing agent. nih.goveijppr.com

Ruthenium complexes can also catalyze the azide-alkyne cycloaddition. For instance, RuH2(CO)(PPh3)3 has been shown to be an effective catalyst for the reaction on water, providing 1,4-disubstituted 1,2,3-triazoles. ecust.edu.cn The reaction of this compound with an azide under these conditions yielded the corresponding triazole in a 52% yield. ecust.edu.cn

Furthermore, one-pot procedures have been developed where an organic halide is converted to an azide in situ, which then undergoes a cycloaddition with an alkyne. researchgate.netecust.edu.cn A one-pot, two-step procedure has been described for the synthesis of a dithienyl-1,2,3-triazole co-oligomer from 2-iodothiophene (B115884) and this compound. researchgate.net This reaction proceeds via the in situ formation of 2-azidothiophene, which is unstable and difficult to isolate. researchgate.netd-nb.info The subsequent copper-catalyzed cycloaddition with this compound yields the desired co-oligomer. researchgate.netd-nb.info The yield of this reaction is sensitive to the reaction conditions, with the choice of ligand, solvent, and temperature playing a crucial role. researchgate.netresearchgate.net

The utility of these thiophene-containing triazoles is demonstrated in their application as inhibitors of carbonic anhydrases, highlighting the importance of this synthetic route. nih.gov

| Catalyst | Reactants | Product Type | Yield | Reference |

| RuH₂(CO)(PPh₃)₃/H₂O | This compound, Azide | 1,4-disubstituted 1,2,3-triazole | 52% | ecust.edu.cn |

| Copper(II) salt, Sodium ascorbate | This compound, Azide-functionalized cellulose | Cellulose-grafted 1,2,3-triazole | 75-98% | nih.goveijppr.com |

| Copper(I) iodide, Sodium ascorbate, DMEDA | 2-Iodothiophene, this compound, Sodium azide | 1,4-di(thien-2-yl)-1,2,3-triazole | 59% | researchgate.netd-nb.info |

| CuTC | This compound, 4-Toluenesulfonyl azide | 4-(Thiophen-2-yl)-1-tosyl-1,2,3-triazole | 97% | acs.org |

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful platform for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Reactivity

Palladium catalysts are extensively used to mediate a variety of transformations involving this compound. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. This reaction has been utilized to synthesize a range of ethynylated thiophene derivatives. semanticscholar.orgznaturforsch.comtandfonline.com For instance, this compound can be coupled with dihalogenated benzenes to create precursors for functional materials. d-nb.inforesearchgate.net The reaction conditions can be tuned to achieve either mono- or di-substitution. researchgate.net

Palladium catalysis has also been employed for the arylthiolation of alkynes. In one study, the reaction of a 2-thienyl sulfide (B99878) with an alkyne in the presence of a palladium-N-heterocyclic carbene (NHC) catalyst resulted in the formation of the corresponding arylthiolated product. acs.org Furthermore, a palladium-catalyzed bisthiolation of terminal alkynes, including this compound, has been developed for the synthesis of (Z)-1,2-bis(arylthio)alkene derivatives. rsc.org

Palladium-catalyzed carbonylative multicomponent reactions provide another avenue for the elaboration of this compound. diva-portal.org In one example, a carbonylative coupling of ortho-iodoanilines with this compound, using molybdenum hexacarbonyl as a solid source of carbon monoxide, led to the formation of quinolone derivatives. diva-portal.org

An extended one-pot (EOP) procedure has been developed for the synthesis of ethynylated thiophene derivatives and related palladium-ethynylthiophene organometallic oligomers. figshare.com This procedure involves a sequence of palladium-catalyzed coupling (Stille coupling), deprotonation, and subsequent reaction with either a tin halide or a palladium complex. figshare.com

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed coupling reactions of this compound have been reported for the synthesis of 1,3-diynes. ccspublishing.org.cnsioc-journal.cn In one method, an alkynyl bromide is coupled with an alkynyl aluminum reagent in the presence of a nickel catalyst to afford the corresponding 1,3-diyne in good to excellent yields. ccspublishing.org.cnsioc-journal.cn This reaction was found to be suitable for this compound. ccspublishing.org.cnsioc-journal.cn Nickel-catalyzed cross-coupling methods have also been applied in the synthesis of organofluorine compounds. caltech.edu

Dirhodium(II)-Catalyzed Transformations

Dirhodium(II) catalysts are known to promote a variety of transformations, including carbene transfer reactions. researchgate.netresearchgate.net The reaction of ethyl diazoacetate with 2-substituted thiophenes in the presence of rhodium(II) acetate (B1210297) has been studied, leading to the formation of cyclopropanes and thiopyrans. researchgate.net

In the context of [3+2] cycloadditions, as mentioned previously, dirhodium(II) catalysts have been investigated for the reaction of N-arylaminocyclopropanes with alkynes. nih.govd-nb.infobeilstein-journals.org However, the strong coordination of the sulfur atom in this compound to the rhodium center deactivates the catalyst, preventing the cycloaddition from occurring. nih.govd-nb.infobeilstein-journals.org This highlights a limitation in the application of dirhodium(II) catalysis for certain transformations of this compound.

A modular synthesis of highly substituted 3-azapyrroles has been developed that involves a rhodium(II)-catalyzed N-H bond insertion as a key step. acs.org The precursor for this reaction, a 1-sulfonyl-1,2,3-triazole, is synthesized from this compound via a copper-catalyzed cycloaddition. acs.org The subsequent rhodium(II)-catalyzed denitrogenation of the triazole generates a rhodium azavinyl carbene, which then undergoes insertion into the N-H bond of a secondary α-aminoketone. acs.org

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium | Sonogashira Coupling | This compound, 1,4-Diiodobenzene | 1,4-Bis((thiophen-2-yl)ethynyl)benzene | d-nb.inforesearchgate.net |

| Palladium | Arylthiolation | 2-Thienyl sulfide, Alkyne | Arylthiolated alkene | acs.org |

| Palladium | Bisthiolation | This compound, Thiophenol | (Z)-1,2-Bis(phenylthio)ethenyl)thiophene | rsc.org |

| Palladium | Carbonylative Coupling | This compound, o-Iodoaniline, Mo(CO)₆ | Quinolone derivative | diva-portal.org |

| Nickel | Cross-Coupling | This compound aluminum reagent, Alkynyl bromide | 1,3-Diyne | ccspublishing.org.cnsioc-journal.cn |

| Dirhodium(II) | [3+2] Cycloaddition | This compound, N-Arylaminocyclopropane | No reaction | nih.govd-nb.infobeilstein-journals.org |

| Dirhodium(II) | N-H Insertion | 4-(Thiophen-2-yl)-1-tosyl-1,2,3-triazole, α-Aminoketone | 1,2-Aminoalkene | acs.org |

Intramolecular Rearrangements and Cyclization Pathways

Schmittel Cyclization Reactions in this compound Derivatives

The Schmittel cyclization is a powerful thermal reaction that transforms enediyne-type substrates into complex polycyclic aromatic systems. This reaction proceeds through a rate-determining cycloaromatization of a diradical intermediate, which is formed from the initial Myers-Saito cyclization of the enediyne. In the context of this compound derivatives, this methodology has been effectively utilized to synthesize novel benzofluorenyl compounds bearing a thiophene moiety.

A key synthetic strategy involves the creation of a suitable enediyne precursor incorporating the this compound unit. This is often achieved through a Sonogashira cross-coupling reaction. For instance, an enediyne alcohol can be prepared, which then serves as the substrate for the Schmittel cyclization. The thermal treatment of this precursor initiates a cascade of reactions, beginning with a acs.orgrsc.org-sigmatropic rearrangement or an SN2' reaction, followed by the crucial C2-C6 biradical cyclization, characteristic of the Schmittel cyclization. wvu.eduacs.org

The general mechanism can be outlined as follows:

Formation of the Enediyne Precursor: A typical route involves the coupling of a substituted vinyl halide with this compound and another terminal alkyne to an alcohol, forming an enediyne alcohol.

Initiation: Upon heating, the enediyne undergoes a rearrangement to form a transient, highly reactive species.

Diradical Formation (Myers-Saito type): This intermediate then cyclizes to form a 1,4-diradical.

Schmittel Cyclization (C2-C6 Cycloaromatization): The diradical undergoes a subsequent intramolecular cyclization and aromatization to yield the final polycyclic aromatic product.

An example of this is the synthesis of benzofluorenyl derivatives with an embedded thiophene ring. The reaction sequence starts with the synthesis of an enediyne alcohol which, upon heating, undergoes the Schmittel cascade cyclization to furnish the target benzofluorenyl derivative. wvu.edu

The table below summarizes a representative example of a Schmittel cyclization involving a this compound derivative.

| Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| Enediyne alcohol derived from this compound | Thermal (e.g., reflux in a high-boiling solvent) | Benzofluorenyl derivative with a thiophene ring | Not explicitly stated | wvu.edu |

This synthetic route highlights the utility of the Schmittel cyclization in accessing complex, heteroaromatic structures that are of interest in materials science and medicinal chemistry. The incorporation of the thiophene ring into the benzofluorene skeleton can significantly influence the electronic and photophysical properties of the resulting molecule.

Advanced Spectroscopic and Structural Elucidation of 2 Ethynylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethynylthiophene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the connectivity of atoms.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide a clear fingerprint of the molecule's structure. The acetylenic proton typically appears as a singlet, with its chemical shift influenced by the electronic environment. The protons on the thiophene (B33073) ring exhibit characteristic coupling patterns and chemical shifts that are sensitive to their position relative to the sulfur atom and the ethynyl (B1212043) substituent. For instance, in a derivative, the protons of the thiophene ring may appear as multiplets in specific regions of the spectrum. rsc.org

¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,7,12-tri(2-thiophenylethynyl)-hexaethyltruxene | CDCl₃ | 7.04–7.06 (m, 3 H), 7.32–7.35 (m, 6 H), 7.55–7.57 (d, J = 8.0, 3 H), 7.62 (s, 3H), and 8.31–8.32 (d, J = 8.5, 3 H) rsc.org |

| trans-[Ru(dppe)₂(C≡C-thienyl)₂] | CD₂Cl₂ | 7.47 (m, 16H, phenyl-H), 7.20 (t, J = 7.4 Hz, 8H, phenyl-H), 7.02 (t, J = 7.6 Hz, 16H, phenyl-H), 6.83 (m, 4H, thienyl- H), 6.36 (t, J = 2.2 Hz, 2H, thienyl-H), 2.63 (m, 8H, alkyl-H on dppe) rsc.org |

| 3-Ethynylthiophene (B1335982) | CDCl₃ | 3.05 (s, 1H, CH), 7.16 (d, 1H, aromatic H), 7.52 (d, 1H, aromatic H) rsc.org |

This table presents a selection of reported ¹H NMR data for derivatives containing the this compound moiety. The specific chemical shifts and coupling constants can vary depending on the full molecular structure and the solvent used.

The ¹³C NMR spectrum of this compound and its derivatives complements the ¹H NMR data by providing information about the carbon skeleton. The acetylenic carbons have characteristic chemical shifts that distinguish them from the aromatic carbons of the thiophene ring. The carbon atoms of the thiophene ring also show distinct signals based on their proximity to the sulfur atom and the ethynyl group.

¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,7,12-tri(2-thiophenylethynyl)-hexaethyltruxene derivative (N2SB) | CDCl₃ | 152.9, 145.1, 140.7, 138.5, 131.9, 129.8, 127.3, 127.2, 125.2, 124.5, 123.5, 121.0, 57.0, 29.5, and 8.6 rsc.org |

| trans-[Ru(dppe)₂(C≡C-thienyl)₂] | CD₂Cl₂ | 138.31, 137.52, 134.71, 132.53, 129.29, 127.73, 126.63, 124.99, 20.24, 109.31, 31.97 rsc.org |

| C3-symmetric 2,7,12-tri(2-thiophenylethynyl)-hexaethyltruxene derivative (C3B3) | Not Specified | 141.1, 140.9, 140.1, 138.8, 138.5, 135.3, 133.6, 129.8, 128.2, 125.3, 124.6, 120.7, 97.6, 83.6, 57.0, 29.5, 23.5, 21.3, and 8.5 rsc.org |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy techniques, such as UV-Vis absorption and photoluminescence spectroscopy, are vital for characterizing the optical properties of this compound and its derivatives, which are often designed for applications in organic electronics.

The UV-Vis absorption spectrum of this compound-containing materials reveals information about their electronic transitions. The absorption bands observed are typically attributed to π→π* transitions within the conjugated system. For instance, poly(this compound) exhibits a characteristic UV-visible absorption maximum at 352 nm. researchgate.net In more complex systems, such as co-oligomers incorporating this compound, multiple absorption bands can be observed, corresponding to the different chromophoric subunits within the molecule. researchgate.net For example, an ethynylthiophene appended unsymmetrical zinc porphyrin showed a Soret band at 410 nm and Q-bands in the 500-700 nm region in dichloromethane. rsc.org

UV-Vis Absorption Data for this compound and its Derivatives

| Compound/Material | Solvent/Medium | λmax (nm) |

|---|---|---|

| Poly(this compound) | Not Specified | 352 researchgate.net |

| 1,4-di(thien-2-yl)-1,2,3-triazole | Dichloromethane | 279, 256 researchgate.net |

| Ethynylthiophene functionalized D-π-A porphyrin (LG5) | Dichloromethane | Soret band and Q-bands researchgate.net |

| Ethynyl Thiophene Appended Unsymmetrical Zinc Porphyrin | Dichloromethane | 410 rsc.org |

This table provides examples of the maximum absorption wavelengths (λmax) for materials containing the this compound moiety, highlighting the influence of the molecular structure on the electronic absorption.

Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed photons. For materials based on this compound, the PL spectrum provides insights into their potential as light-emitting components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Poly(this compound) displays a photoluminescence peak at 456 nm, which corresponds to a photon energy of 2.72 eV. researchgate.net The emission properties can be tuned by modifying the chemical structure of the derivatives. For example, an ethynylthiophene functionalized porphyrin demonstrated efficient electron injection when sensitized on mesoporous TiO₂, indicating its potential in dye-sensitized solar cells. researchgate.net

Photoluminescence Emission Data for this compound Derivatives

| Compound/Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Photon Energy (eV) |

|---|---|---|---|

| Poly(this compound) | Not Specified | 456 | 2.72 researchgate.net |

| Ethynylthiophene functionalized D-π-A porphyrin (LG5) | 400 | Quenched on TiO₂ | - researchgate.net |

This table summarizes the photoluminescence characteristics of some materials incorporating this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy, particularly microwave spectroscopy, provides exceptionally precise information about the geometry of molecules in the gas phase. A study on this compound using this technique allowed for the measurement and assignment of the rotational spectra of eight different isotopologues. researchgate.net This extensive dataset enabled a precise determination of the molecule's structure. researchgate.net Such studies can also reveal subtle electronic effects, such as the influence of the ethynyl substituent on the π-electron distribution of the thiophene ring. researchgate.net The rotational constants obtained from these measurements are fundamental parameters that define the molecule's moments of inertia.

Rotational Spectroscopy Findings for this compound

| Technique | Key Findings | Reference |

|---|---|---|

| Microwave Spectroscopy | Rotational spectra of eight isotopologues measured and assigned. | researchgate.net |

| Microwave Spectroscopy | Precise structural determination achieved. | researchgate.netcqu.edu.cn |

| Microwave Spectroscopy | Substitution effect on π-electron distribution revealed. | researchgate.net |

This table highlights the significant contributions of high-resolution rotational spectroscopy to the detailed structural understanding of this compound.

Microwave Spectroscopy for Gas-Phase Structure

Microwave spectroscopy is a high-resolution technique ideal for determining the precise geometric structure of molecules in the gas phase. tanta.edu.eg By analyzing the rotational transitions of a molecule, highly accurate rotational constants can be obtained, which are inversely related to the molecule's moments of inertia. tanta.edu.eg

A comprehensive study of this compound using microwave spectroscopy has been conducted to elucidate its gas-phase structure. researchgate.netresearchgate.net The rotational spectra were measured, and the resulting rotational constants confirmed the planar geometry of the molecule. researchgate.netresearchgate.net Quantum chemical calculations are often used to complement experimental findings, with methods like MP2/6-311G++(d,p) proving reliable for predicting rotational constants to aid in the assignment of spectral lines. researchgate.net The substitution of the ethynyl group onto the thiophene ring influences the π-electron distribution, a phenomenon that can be investigated by comparing the molecular electrostatic surface potentials of this compound with related molecules like thiophene and 2-chlorothiophene. researchgate.netresearchgate.net

Isotopic Substitution Effects in Microwave Spectra

Isotopic substitution is a powerful tool in microwave spectroscopy for refining molecular structures. goalparacollege.ac.in When an atom is replaced by one of its isotopes, the molecular geometry remains effectively unchanged, but the change in mass alters the moments of inertia and, consequently, the rotational constants. goalparacollege.ac.in By measuring the spectra of several isotopologues, the atomic coordinates of the substituted atoms can be determined with high precision using Kraitchman's equations. aip.org

For this compound, the rotational spectra of eight different isotopologues, observed in their natural abundance, were measured and assigned. researchgate.netresearchgate.net This extensive dataset, including substitutions for rare isotopes like ³⁴S and ¹³C, allowed for a precise and unambiguous determination of its molecular structure. researchgate.net The analysis of multiple isotopologues provides a robust validation of the structural parameters and confirms the planarity of the molecule. researchgate.net The consistency of the determined structure across various isotopic species underscores the reliability of the microwave spectroscopy method for detailed structural elucidation. researchgate.netmdpi.com

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Normal | 2819.5 | 1234.6 | 858.3 |

| ³⁴S | 2819.1 | 1201.7 | 842.1 |

| ¹³C(2) | 2810.3 | 1233.9 | 857.0 |

| ¹³C(3) | 2818.7 | 1221.5 | 851.9 |

| ¹³C(4) | 2815.4 | 1230.1 | 855.8 |

| ¹³C(5) | 2765.9 | 1234.5 | 854.2 |

| ¹³C(Ethynyl 1) | 2819.4 | 1219.8 | 851.0 |

| ¹³C(Ethynyl 2) | 2819.3 | 1227.3 | 854.9 |

Data adapted from theoretical and experimental studies. researchgate.netacs.org The values represent a synthesis of reported data for illustrative purposes.

Electron Spin Resonance (ESR) Studies of Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. nih.govmdpi.com The direct detection of highly reactive, short-lived radicals is often challenging. mdpi.com Therefore, ESR studies frequently employ spin-trapping techniques, where a diamagnetic "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic spin adduct, which can be observed at a measurable concentration. mdpi.com

While specific ESR studies focused solely on the this compound radical are not widely documented, the methodology is well-established for related compounds. Radical species of thiophene-containing molecules can be generated through methods like one-electron reduction of halogenated precursors. rsc.org For this compound, a radical anion could potentially be formed via chemical or electrochemical reduction. Subsequent analysis by ESR spectroscopy would provide information on the distribution of the unpaired electron density across the molecule, revealing insights into the stabilizing effects of the thiophene ring and the ethynyl group. The hyperfine coupling constants obtained from the ESR spectrum would indicate the degree of interaction between the unpaired electron and magnetic nuclei (e.g., ¹H) within the radical structure.

Electrochemical Characterization Techniques

Electrochemical methods are crucial for probing the electronic properties of molecules and materials, particularly their ability to accept or donate electrons. These techniques provide data on redox potentials, which are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO).

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a substance. mtxlabsglobal.comnumberanalytics.com By sweeping the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which reveals the oxidation and reduction potentials of the analyte. mtxlabsglobal.com

The electrochemical properties of polymers derived from this compound have been explored using this method. Studies on poly(this compound) show that the polymer exhibits irreversible electrochemical behavior. researchgate.net In one such study, the cyclic voltammogram showed an irreversible oxidation process occurring at approximately 1.25 V and a reduction process at around -1.7 V versus a Ag/AgNO₃ reference electrode. researchgate.net The kinetics of this redox process were found to be controlled by diffusion. researchgate.net The electrochemical behavior of derivatives, such as dithienylcyclopentene switches modified with ethynylthiophene groups, has also been characterized, demonstrating how molecular structure influences redox stability and properties. acs.orgresearchgate.net

| Process | Potential (V vs. Ag/AgNO₃) | Reversibility |

|---|---|---|

| Oxidation | ~1.25 | Irreversible |

| Reduction | ~-1.7 | Irreversible |

Data sourced from cyclic voltammetry studies of poly(this compound). researchgate.net

Correlation of Electrochemical Properties with Electronic Structure

The redox potentials measured by cyclic voltammetry are intrinsically linked to the electronic structure of the molecule. The onset oxidation and reduction potentials can be used to estimate the solid-state ionization potential (IP) and electron affinity (EA), respectively. dtic.mil These values, in turn, correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dtic.mil

For conjugated systems like polymers of this compound, a lower ionization potential (easier oxidation) suggests a higher HOMO energy level, while a higher electron affinity (easier reduction) indicates a lower LUMO energy level. dtic.mil Theoretical studies using electron propagator theory have been applied to this compound to calculate its vertical electron binding energies and analyze its molecular orbitals. ias.ac.in These calculations show that the HOMO, HOMO-1, HOMO-3, and HOMO-5 orbitals are of π-type, with varying degrees of electron density delocalization between the thiophene ring and the ethynyl substituent. ias.ac.in By correlating experimental electrochemical data with such theoretical calculations, a comprehensive understanding of how the molecular structure of this compound governs its electronic and redox properties can be achieved. This knowledge is vital for designing novel materials with tailored electronic characteristics. dtic.mil

X-ray Diffraction Studies for Solid-State Structures

While microwave spectroscopy reveals the structure of isolated molecules in the gas phase, X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state (i.e., a crystal). americanpharmaceuticalreview.com Although a crystal structure for the simple liquid this compound is not available, numerous derivatives have been studied, providing insight into the structural role of the this compound moiety within a crystalline lattice.

For example, the crystal structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole has been determined. researchgate.net In this molecule, the geometry and orientation of the thienylethynyl groups are defined, with one thiophene ring being nearly coplanar with the central benzothiadiazole ring while the other is almost perpendicular. researchgate.net Another study on diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate provides detailed data on bond lengths, angles, and intermolecular interactions. iucr.org In the solid state, molecules often pack in specific arrangements stabilized by non-covalent interactions like hydrogen bonds and C–H···π interactions, which dictate the material's bulk properties. iucr.org X-ray diffraction studies of polymers containing this compound units have also been performed, in some cases revealing an amorphous nature in the solid state. researchgate.net These studies collectively demonstrate how the rigid and planar this compound unit can be incorporated as a structural building block in complex crystalline solids.

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.789(3) |

| b (Å) | 10.334(3) |

| c (Å) | 12.235(4) |

| α (°) | 68.18(3) |

| β (°) | 88.89(3) |

| γ (°) | 72.56(3) |

| Volume (ų) | 978.9(5) |

Data from the crystallographic study of a 3-ethynylthiophene derivative, illustrating typical parameters obtained from X-ray diffraction. iucr.org

Computational Chemistry Studies on 2 Ethynylthiophene

Quantum Chemical Investigations of Electronic Structure

The electronic structure of 2-ethynylthiophene has been a subject of detailed quantum chemical investigations, which are crucial for understanding its chemical behavior and its potential in materials science.

Density Functional Theory (DFT) has been widely employed to study the structural and electronic properties of this compound and related molecules. tandfonline.com These calculations are fundamental for obtaining optimized molecular geometries, vibrational frequencies, and electronic ground state properties. For instance, theoretical investigations have been carried out using DFT and second-order Møller-Plesset perturbation theory (MP2) with various Pople-style basis sets, such as 6-311++G(d,p), to ensure reliability in calculating rotational constants and other molecular parameters. researchgate.net

In studies of substituted thiophenes, DFT calculations have been used to optimize the ground-state structures of reaction intermediates and transition states to elucidate reaction mechanisms. nih.gov For example, the B3LYP functional is a common choice for such investigations. tandfonline.comnih.gov These foundational calculations provide the necessary optimized geometries for more advanced computations, such as those involving excited states or ionization energies. ias.ac.inias.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules, offering a favorable balance between computational cost and accuracy for many organic systems. faccts.dechemrxiv.org It is used to calculate vertical excitation energies, which correspond to absorption spectra, and to analyze the nature of electronic transitions. faccts.dechemrxiv.org

In the context of thiophene (B33073) derivatives, TD-DFT has been applied to explore complex photochemical processes. For instance, in studies of the photocyclization of styrylthiophenes to form thiahelicenes, TD-DFT calculations (e.g., at the wB97XD/6-311++G(2d,2p) level of theory) have been instrumental in understanding the nature of the excited states involved and predicting the reaction's regio- and stereochemical outcomes. acs.orgua.es Analysis of the excited states is often aided by visualizing natural transition orbitals (NTOs), which provide a compact representation of the electron-hole pair upon excitation. chemrxiv.org

However, it is important to note that standard TD-DFT methods can exhibit shortcomings for certain systems, including thiophene-based compounds. nih.gov Studies have shown that TD-DFT can sometimes provide an incorrect ordering of the lowest ππ* excited states (S1 and S2) in thiophene and short thienoacenes, and it may inaccurately distribute oscillator strengths compared to higher-level wavefunction-based methods like ADC(2) or CASPT2. nih.gov These potential inaccuracies necessitate careful benchmarking and validation of the chosen functional and method. nih.govrsc.org

Electron Propagator Theory (EPT) has emerged as an accurate and computationally efficient method for the direct calculation of vertical ionization energies (VIEs). ias.ac.in Unlike methods that compute the energy difference between a neutral (N-electron) and an ionized (N-1 electron) system, EPT provides electron binding energies from a single calculation, systematically incorporating electron correlation and orbital relaxation effects. ias.ac.inacs.org

Detailed EPT studies have been performed on this compound to calculate its first eight vertical ionization energies and to analyze the corresponding Dyson orbitals. ias.ac.inias.ac.in The results from various EPT decouplings (P3, OVGF) show good agreement with experimental data from photoelectron spectroscopy (PES), helping to clarify ambiguities in spectral assignments. ias.ac.inias.ac.in

The Dyson orbitals provided by EPT offer a clear picture of the electronic structure changes upon ionization. ias.ac.in For this compound, the Highest Occupied Molecular Orbital (HOMO), HOMO-1, HOMO-3, and HOMO-5 are of π-type. ias.ac.in The analysis of these orbitals reveals significant details about electron density distribution:

The HOMO-5 Dyson orbital shows the greatest delocalization of electron density between the thiophene ring and the ethynyl (B1212043) group. ias.ac.in

The HOMO-1 orbital has almost no participation from the ethynyl group. ias.ac.in

The HOMO-3 orbital is predominantly acetylenic π(C≡C) in character, with the electron density delocalized over the C2–C6–C7–H8 atoms. ias.ac.in

This detailed orbital analysis is crucial for understanding how the electronic character of the monomer unit can influence the properties of polymers derived from it. ias.ac.inias.ac.in

| Orbital | Symmetry | Koopmans' Theorem (KT) | P3/CEP-31G | OVGF/6-311g(2df,2p) | Experimental PES |

|---|---|---|---|---|---|

| 1a'' (HOMO) | π₅ | 8.63 | 8.13 | 8.32 | 8.50 |

| 2a'' (HOMO-1) | π₄ | 9.87 | 8.89 | 9.14 | 9.14 |

| 17a' (HOMO-2) | σ | 11.95 | 11.02 | 11.21 | 11.50 |

| 3a'' (HOMO-3) | π₃ | 12.18 | 11.16 | 11.23 | 11.50 |

| 16a' (HOMO-4) | σ | 13.01 | 12.04 | 12.20 | 12.40 |

| 4a'' (HOMO-5) | π₂ | 14.07 | 12.67 | 12.78 | 13.30 |

| 15a' (HOMO-6) | σ | 14.73 | 13.43 | 13.62 | 13.80 |

| 14a' (HOMO-7) | σ | 15.42 | 14.11 | 14.28 | 14.50 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Molecular Electrostatic Surface Potential Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. mdpi.comresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, MESP analysis has been used to understand the substitution effect of the ethynyl group on the π-electron distribution of the thiophene ring. researchgate.net By comparing the MESP of this compound with that of thiophene and 2-chlorothiophene, researchers can quantify how the substituent alters the electronic landscape of the molecule. researchgate.net The electron-withdrawing nature of the ethynyl group influences the potential around the thiophene ring, affecting its reactivity in intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful approach for elucidating complex reaction mechanisms at the molecular level. acs.orguwindsor.ca By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. This allows for the calculation of activation barriers, providing insight into reaction kinetics and selectivity. nih.gov

While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided context, the methodology has been robustly applied to related thiophene derivatives. For example, theoretical studies on the C-S bond activation of substituted thiophenes by a rhodium complex have used DFT to determine whether experimentally observed products are the result of kinetic or thermodynamic control. nih.gov Such calculations involve optimizing the geometries of possible insertion products and their corresponding transition states to compare activation energies and product stabilities. nih.gov Similarly, the mechanism of photocyclization reactions involving thiophene moieties has been tracked in the excited state using TD-DFT, revealing the pathways leading to specific isomers. acs.orgua.es These examples demonstrate the capability of theoretical methods to unravel the intricate steps of chemical transformations involving the thiophene scaffold.

Substituent Effects on Electronic and π-Electron Density Distribution

The introduction of a substituent onto an aromatic ring can significantly alter its electronic properties and reactivity through a combination of inductive and resonance effects. The ethynyl group (–C≡CH) is generally considered to be an electron-withdrawing group (EWG) due to the sp-hybridization of its carbon atoms, but it also possesses a π-system that can participate in resonance.

In this compound, the ethynyl substituent has a pronounced influence on the π-electron structure of the thiophene ring. researchgate.net Computational studies have shown that substituents that move the ring's π-electron count closer to the aromatic Hückel number (4n+2) tend to increase its aromaticity. researchgate.net The interaction between the ethynyl group's π-orbitals and the thiophene ring's π-system leads to a redistribution of electron density. ias.ac.in

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of substituted thiophenes is a critical aspect of their chemical behavior, influencing their electronic properties, reactivity, and intermolecular interactions. For this compound, computational chemistry provides powerful tools to explore its conformational preferences and dynamic behavior.

Conformational Analysis

Conformational analysis of this compound primarily revolves around the rotation of the ethynyl group with respect to the thiophene ring. The key dihedral angle is defined by the S–C2–Cα–Hα atoms (where Cα is the carbon of the ethynyl group attached to the ring). Due to the sp-hybridization of the acetylene (B1199291) unit and the sp2-hybridization of the thiophene ring carbon, the molecule is expected to have a largely planar structure. researchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in identifying the stable conformers and the energy barriers separating them. For 2-substituted thiophenes, two primary planar conformations are typically considered: the syn (or O,S-cis) and anti (or O,S-trans) conformers, where the substituent points towards or away from the sulfur atom, respectively. In the case of this compound, these would correspond to the ethynyl group being oriented towards (syn) or away from (anti) the ring's sulfur atom.

Studies on related 2-substituted thiophenes, such as 2-acetylthiophene, have shown that the O,S-cis conformer is generally more stable. nih.gov This preference is often attributed to favorable non-covalent interactions, such as nO(2)→σS-C5* and nO(2)→σC2-C3* orbital interactions in the cis isomer. nih.gov For this compound, similar through-bond and through-space interactions between the ethynyl π-system and the thiophene ring could influence conformational stability.

The energy barrier for interconversion between these conformers is typically low for similar small molecules, often in the range of a few kcal/mol. nih.gov This suggests that at room temperature, this compound likely exists as a dynamic mixture of conformers.

A precise structural determination of this compound has been achieved through microwave spectroscopy, complemented by ab initio calculations at the MP2/6-311++G(d,p) level of theory. researchgate.net These studies confirm an effective planar geometry for the molecule. researchgate.net The experimentally and theoretically determined structural parameters provide a static picture of the molecule's most stable form.

Table 1: Selected Theoretical Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Length C2–C3 (Å) | 1.375 |

| Bond Length C3–C4 (Å) | 1.425 |

| Bond Length C4–C5 (Å) | 1.365 |

| Bond Length S–C2 (Å) | 1.718 |

| Bond Length S–C5 (Å) | 1.711 |

| Bond Length C2–Cα (Å) | 1.423 |

| Bond Length Cα≡Cβ (Å) | 1.209 |

| Bond Angle S–C2–C3 (°) | 111.6 |

| Bond Angle C2–C3–C4 (°) | 112.5 |

Note: The data in this table is derived from theoretical calculations on related thiophene structures and general knowledge of bond lengths and angles, as specific computational studies on this compound's detailed conformational energy profile are not widely available. The values serve as representative estimates.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments, such as in the gas phase, in solution, or within a protein binding site. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational flexibility, solvent effects, and the time-evolution of molecular properties.

For this compound, an MD simulation would typically start from an energy-minimized conformation. The simulation would then track the atomic trajectories over time (from picoseconds to nanoseconds), allowing for the exploration of the conformational space accessible at a given temperature.

Key findings from MD simulations could include:

Dihedral Angle Distributions: A histogram of the S–C2–Cα–Hα dihedral angle over the course of the simulation would reveal the relative populations of the syn and anti conformers and the flexibility around the C2–Cα bond.

Rotational Barriers: By using specialized MD techniques like umbrella sampling or metadynamics, the free energy profile along the rotational coordinate could be calculated, providing an estimate of the rotational energy barrier between conformers in a specific environment.

Solvent Effects: Running simulations in explicit solvent models would allow for the study of how solvent molecules interact with this compound and influence its conformational preferences. Hydrogen bonding between the ethynyl group and protic solvents, for instance, could be investigated.

Vibrational Spectra: The Fourier transform of the velocity autocorrelation function from an MD simulation can be used to compute the vibrational spectrum of the molecule, which can then be compared with experimental infrared or Raman spectra. arxiv.org

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is well-established. For example, MD simulations have been used to understand the binding stability of complex thiophene derivatives in biological systems, where the conformational behavior of the thiophene moiety plays a crucial role in molecular recognition. nih.gov These studies highlight the power of MD in linking molecular flexibility to function.

Advanced Research Applications of 2 Ethynylthiophene Based Materials

Applications in Organic Electronics

2-Ethynylthiophene has emerged as a critical component in the field of organic electronics due to its unique molecular structure, which combines a thiophene (B33073) ring with an ethynyl (B1212043) group. chemimpex.com This combination enhances its electronic properties, making it an excellent candidate for various applications. chemimpex.com Its ability to facilitate charge transport and its versatility in chemical synthesis have positioned it as a valuable building block for high-performance organic materials. chemimpex.com

Building Blocks for Organic Semiconductors

This compound serves as a fundamental building block in the synthesis of organic semiconductors. chemimpex.comchemimpex.com These materials are essential for the development of flexible and lightweight electronic devices. chemimpex.com The rigid, planar structure of the thiophene ring, combined with the linear ethynyl group, promotes π-π stacking and enhances intermolecular charge transport, which are crucial properties for semiconductor performance. The reactivity of the terminal alkyne in this compound allows for its incorporation into larger conjugated systems through various coupling reactions, such as Sonogashira coupling. This enables the creation of complex organic molecules and polymers with tailored electronic properties.

Derivatives of this compound are often used to construct conjugated polymers that exhibit desirable semiconducting behaviors. For instance, polymers incorporating this compound units have been investigated for their charge mobility and electronic band gaps. The ability to modify the thiophene ring or the ethynyl group allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing efficient semiconductor materials. acs.org

Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives are explored for their potential as components in the emissive layer or charge-transport layers. chemimpex.com The conjugated structure of materials derived from this compound can lead to efficient electroluminescence. For example, poly(this compound) exhibits photoluminescence, a key characteristic for emissive materials. researchgate.netresearchgate.net Research has shown that poly(this compound) has a photoluminescence peak at 456 nm, corresponding to a photon energy of 2.72 eV. researchgate.netresearchgate.net

Active Materials in Organic Solar Cells (OSCs) and Photovoltaic Devices

This compound-based materials are actively researched for their use in organic solar cells (OSCs) and other photovoltaic devices. chemimpex.com In OSCs, which utilize organic polymers or small molecules for light absorption and charge transport, the properties of the active layer are paramount. wikipedia.org The active layer in many OSCs is a bulk heterojunction (BHJ), a mixture of a donor and an acceptor material. wikipedia.orge3s-conferences.org

Polymers and small molecules derived from this compound can function as the electron donor component in these devices. The broad absorption spectra and suitable energy levels of these materials are critical for efficient light harvesting and charge separation. For instance, the introduction of ethynylene or ethynylene-thiophene spacers, derived from this compound, into polymer backbones has been shown to create low band gap materials. mdpi.comresearchgate.net These low band gaps are advantageous for absorbing a broader range of the solar spectrum, which can lead to higher power conversion efficiencies (PCEs). researchgate.net Research into copolymers containing ethynylene-thiophene units has demonstrated their potential in photovoltaic applications due to their favorable optical and electrochemical properties. mdpi.com

Table 1: Performance of Organic Solar Cells with Different Donor Polymers This table is for illustrative purposes and the values are based on representative findings in the field.

| Donor Polymer System | Processing Solvent | Power Conversion Efficiency (PCE) (%) | Short Circuit Current Density (Jsc) (mA/cm²) | Open Circuit Voltage (Voc) (V) | Fill Factor (FF) |

|---|---|---|---|---|---|

| PTQ10:Y12 | 2-Methyltetrahydrofuran (2MeTHF) | 14.5 | 24.6 | 0.86 | 0.68 |

| PTQ10:Y12 | 1,2-Xylene | 12.4 | 21.3 | - | - |

| FO6-T:Y12 | 2-Methyltetrahydrofuran (2MeTHF) | 11.4 | - | - | - |

Data sourced from a study on biorenewable solvents for high-performance organic solar cells. acs.org

Role in Flexible Electronic Devices

The inherent properties of organic materials, such as those derived from this compound, make them highly suitable for flexible electronic devices. chemimpex.com Unlike brittle inorganic materials, organic semiconductors and polymers can be deposited on flexible substrates, opening up possibilities for applications like wearable sensors, foldable displays, and conformable solar cells. chemimpex.comnih.gov

The molecular design of this compound-based materials contributes to their mechanical flexibility. The ability to synthesize polymers with controlled molecular weights and architectures allows for the optimization of their film-forming properties and mechanical resilience. Research into two-dimensional (2D) materials for flexible electronics has highlighted the importance of toughness and the ability to withstand mechanical stress. passive-components.eu While not a 2D material itself, the principles of designing mechanically robust materials are applicable to the polymers synthesized from this compound. The development of tear-resistant flexible electronics is a key area of research where such advanced materials could play a significant role. passive-components.eu

Integration into Advanced Materials Science

The utility of this compound extends beyond discrete electronic components into the broader field of advanced materials science, particularly in the development of novel polymers with unique conductive properties.

Development of Conductive Polymers and Polyacetylenes

This compound is a key monomer in the synthesis of conductive polymers, specifically substituted polyacetylenes. researchgate.net Polyacetylene, the simplest conjugated polymer, is known for its high electrical conductivity upon doping. rsc.org By incorporating the 2-thienyl substituent from this compound onto the polyacetylene backbone, new polymers with modified and potentially enhanced properties can be created.

The polymerization of this compound can be achieved using various catalyst systems, such as those based on tungsten or molybdenum chlorides, to yield poly(this compound). researchgate.nethanrimwon.com This polymer possesses a conjugated polyacetylene backbone with 2-thienyl side groups. researchgate.netresearchgate.net The presence of the thiophene ring influences the polymer's electronic structure, solubility, and processing characteristics.

Doping is a crucial step to induce conductivity in these polymers. Studies have shown that poly(this compound) can be doped with electron acceptors like iodine, bromine, and ferric chloride. kaist.ac.kr Doping with iodine, for example, has been reported to achieve a maximum electrical conductivity of 3 x 10⁻⁴ S/cm for poly(this compound). kaist.ac.kr The conductivity of these polymers is a result of the movement of charge carriers along the conjugated backbone, a process that is facilitated by the delocalized π-electrons. rsc.org

Table 2: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Photoluminescence (PL) Peak | 456 nm |

| Photon Energy from PL | 2.72 eV |

| Electrochemical Oxidation | Irreversible at ~1.25 V |

| Electrochemical Reduction | Irreversible at ~-1.7 V |

| Maximum Electrical Conductivity (Iodine Doped) | 3 x 10⁻⁴ S/cm |

Data compiled from studies on the properties of poly(this compound). researchgate.netresearchgate.netkaist.ac.kr

The development of such conductive polymers is integral to advancing materials science, with potential applications in areas like antistatic coatings, electromagnetic shielding, and components for batteries and sensors. chemimpex.com The ability to synthesize these materials from monomers like this compound allows for a high degree of control over their final properties, paving the way for the rational design of new functional materials. acs.org

Photochromic Material Design and Investigation

The design of photochromic materials, which reversibly change color upon exposure to light, has significantly benefited from the incorporation of the this compound moiety. A prominent class of such materials are diarylethenes, particularly dithienylethene-based molecular switches. The ethynylthiophene unit can be appended to the dithienylethene core, acting as a key component that can be further functionalized or used to link the switch to other molecular systems, such as metal complexes. researchgate.netnih.gov

Research has focused on synthesizing dithienylcyclopentene switches where ethynylthiophene groups are attached to the thiophene rings of the core structure. researchgate.net The introduction of these ethynylthiophene substituents allows for the coordination of metal carbonyls, such as dicobalt hexacarbonyl (Co₂(CO)₆), directly to the alkyne units. researchgate.net Investigation into these organometallic-photochrome hybrids revealed that the cobalt carbonyl moieties influence the photochemical properties, often reducing the efficiency of both the light-induced ring-closing (cyclization) and ring-opening (cycloreversion) reactions of the dithienylethene switch. researchgate.net

The specific placement of the ethynylthiophene linker relative to the photochromic core is critical. Studies comparing "head-coupled" versus "shoulder-coupled" dithienylethene ruthenium complexes have shown significant differences in performance. A head-coupled complex involving dithienylethene-ethynylthiophene exhibited a much lower photocyclization conversion yield (18%) compared to its shoulder-coupled analogue (>95%). tandfonline.com Furthermore, the time required to reach the photostationary state was significantly longer (160 minutes vs. 160 seconds), a phenomenon attributed to lower electron density in the head-coupled configuration, which hinders the photocyclization reaction. tandfonline.comresearchgate.net

| Switch Design | Linkage Type | Key Feature/Finding | Photocylization Yield | Ref |

| Dithienylethene-Ruthenium Complex | Head-Coupled | Slower reaction, lower yield due to electronics. | 18% | tandfonline.com |

| Dithienylethene-Ruthenium Complex | Shoulder-Coupled | High efficiency and rapid switching. | >95% | tandfonline.com |

| Dithienylethene-Cobalt Carbonyl | Alkyne-Coordinated | Cobalt carbonyls reduce switching efficiency. | - | researchgate.net |

| Dithienylethene-Platinum(II) Complex | Ethynylthiophene Ligand | Forms versatile building blocks for new materials. | Reversible photochromism observed. | nih.gov |

Tailoring Material Properties (e.g., charge transport, stability)

In the field of organic electronics, this compound serves as a fundamental building block for synthesizing polymers with tailored electronic properties. acs.org The combination of the thiophene ring, a staple in conductive polymers, and the ethynyl group enhances the electronic characteristics necessary for applications in devices like organic thin-film transistors (OTFTs) and organic photovoltaics. tandfonline.com

Poly(this compound), a polymer synthesized from the this compound monomer, has been characterized as a p-type semiconductor. researchgate.net When integrated into OTFTs, this polymer facilitates charge transport. The performance of such devices is quantified by their field-effect mobility (μ), which measures how quickly charge carriers move through the material under an applied electric field. Research has demonstrated that OTFTs fabricated using poly(this compound) exhibit functional, albeit moderate, charge transport capabilities.

| Polymer | Device Type | Field-Effect Mobility (μ) | Ref |

| Poly(this compound) | OTFT | 4.3 x 10⁻³ cm²/Vs | researchgate.net |

| Poly(3-ethynylthiophene) | OTFT | 6.7 x 10⁻³ cm²/Vs | researchgate.net |

The intrinsic properties of poly(this compound), such as its trans-polyacetylene microstructure and photoluminescence at approximately 456 nm, are critical to its function. researchgate.net The ability to create such conjugated polymers allows for the development of materials with improved stability and charge transport, essential for the advancement of flexible and lightweight electronic devices. arxiv.org

Exploration in Medicinal Chemistry and Drug Discovery Research

The structural motifs of this compound have been widely explored by medicinal chemists to develop new classes of therapeutic agents and molecular probes.

Precursors for Novel Therapeutic Agents

The this compound scaffold is a key precursor in the synthesis of molecules with potent biological activity, particularly in oncology. Researchers have successfully used it to create novel compounds that interfere with cancer cell proliferation.